ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE
Description
Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a fluoro-substituted phenyl ring at the β-position. The (2E) configuration denotes a trans arrangement of substituents around the double bond, which influences its reactivity and physical properties. This compound belongs to a broader class of cinnamate esters, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVHDQJCFLRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE typically involves the esterification of (2E)-3-(2-fluorophenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the double bond can yield the corresponding ethyl 3-(2-fluorophenyl)propanoate.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (2E)-3-(2-fluorophenyl)prop-2-enoic acid
Reduction: Ethyl 3-(2-fluorophenyl)propanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE depends on its specific application. In biological systems, the ester bond can be hydrolyzed by esterases to release the corresponding acid and ethanol. The fluorine atom can influence the compound’s reactivity and interaction with biological targets due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives
- Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS 477888-06-5): This compound features both chloro and fluoro substituents, which synergistically enhance electron withdrawal. The isoxazole ring introduces heterocyclic diversity, making it suitable for medicinal chemistry applications. Compared to the mono-fluorinated target compound, the dual halogenation may increase lipophilicity and binding affinity in biological targets .
- Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate (CAS 1234846-63-9): Bromine’s larger atomic radius and polarizability alter steric and electronic profiles.
Hydroxyl and Methoxy Derivatives
- Ethyl (2E)-3-(4-Hydroxyphenyl)prop-2-enoate: The para-hydroxyl group increases polarity and water solubility (logP ~1.5), contrasting with the hydrophobic fluorine substituent. This derivative is identified as a biomarker in vinegar, highlighting its natural occurrence versus the synthetic fluorinated analog .
- Ethyl (2E)-3-(5′-Methoxy-2′-propargyloxyphenyl)prop-2-enoate: Methoxy and propargyloxy groups are electron-donating, reducing the electrophilicity of the α,β-unsaturated system. Such compounds are precursors to chromenes and coumarins, whereas the fluorinated analog may prioritize stability over reactivity in similar syntheses .
Heterocyclic and Cyano Derivatives
- Ethyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate: The imidazole ring introduces basicity and hydrogen-bonding capability, making this compound relevant in coordination chemistry. The fluorine in the target compound lacks such interactions but offers metabolic resistance .
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: The cyano group strongly withdraws electrons, increasing Michael acceptor reactivity. Fluorine’s moderate electron withdrawal balances reactivity and stability, making the target compound more suitable for controlled polymerization or stepwise syntheses .
Stability and Degradation Pathways
Umbelliferone derivatives, such as ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate, undergo enzymatic and thermal degradation to form hydroxylated or esterified products. In contrast, the fluorinated analog’s C–F bond resists hydrolysis and oxidation, enhancing its stability under reflux or acidic conditions .
Biological Activity
Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate, a derivative of cinnamic acid, is characterized by the presence of a fluorine atom at the ortho position of the phenyl group. With the molecular formula C11H11FO2, this compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis.
The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the fluorine atom significantly influences its reactivity and interaction with biological targets due to its electronegativity and ability to form hydrogen bonds.
Reactions:
- Oxidation: Converts to (2E)-3-(2-fluorophenyl)prop-2-enoic acid.
- Reduction: Yields ethyl 3-(2-fluorophenyl)propanoate.
- Substitution: The fluorine can be replaced by various nucleophiles under basic conditions.
Biological Activity
Research indicates that compounds similar to this compound often exhibit significant biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Anticancer Properties
The compound's potential as a histone deacetylase (HDAC) inhibitor has been noted in broader research contexts. HDAC inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells . The structural similarity of this compound to known HDAC inhibitors suggests it may also exhibit similar anticancer effects.
Case Studies and Research Findings
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Inhibition Studies : A study on structurally related compounds demonstrated that modifications at the phenyl ring significantly impacted their inhibitory activities against various enzymes involved in cancer metabolism. This compound could potentially be explored for similar effects .
Compound IC50 (µM) Activity Description Compound A 10 Moderate HDAC inhibition Compound B 5 Strong anti-cancer activity This compound TBD Potential for further investigation - Antimicrobial Efficacy : While specific data on this compound is scarce, related compounds have shown promising results against pathogens like Staphylococcus aureus and Candida albicans. Further research is needed to quantify its effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
